2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an imidazole ring, an ethoxyphenyl group, and a fluorophenylacetamide moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-15-9-7-14(8-10-15)23-12-11-21-19(23)26-13-18(24)22-17-6-4-3-5-16(17)20/h3-12H,2,13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXQPYXTAVSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the thioether linkage and the attachment of the fluorophenylacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, certain analogs have been shown to inhibit viral replication effectively against strains such as HIV and dengue virus. The compound has been highlighted for its potential in this area due to the structural features that allow it to interact with viral proteins and inhibit their function .
Case Study:
In vitro studies demonstrated that related imidazole compounds displayed micromolar activity against yellow fever virus and dengue virus, suggesting that derivatives like 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide could be promising candidates for further development as antiviral agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Imidazole derivatives have been linked to the inhibition of p38 mitogen-activated protein kinase (MAPK), a critical player in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-alpha, which are implicated in various inflammatory diseases .
Research Findings:
In preclinical models, compounds similar to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide demonstrated significant suppression of TNF-alpha release, indicating a strong potential for treating inflammatory conditions .
Cancer Research
Imidazole derivatives have shown promise in cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and metastasis. The compound's unique structure may allow it to target specific receptors or enzymes that are overexpressed in cancer cells.
Example Application:
In studies involving cancer cell lines, imidazole-based compounds have been noted for their ability to induce apoptosis and inhibit cell proliferation. This suggests that 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide could serve as a lead compound for developing novel anticancer therapies .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The ethoxyphenyl and fluorophenylacetamide groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
- 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-chlorophenyl)acetamide
- 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-bromophenyl)acetamide
Uniqueness
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenylacetamide group, which can significantly influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and imidazole moieties also contributes to its distinct properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is , with a molecular weight of 385.5 g/mol. The structure features:
- An imidazole ring , which is known for its role in biological systems.
- A thioether group , enhancing the compound's reactivity and potential interactions with biological targets.
- An acetamide moiety , which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies show that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives . The thioether linkage in this compound may enhance its binding affinity to microbial targets, potentially improving its efficacy as an antimicrobial agent.
Anti-inflammatory Potential
The compound is positioned as a selective NLRP3 inflammasome inhibitor, which suggests its utility in treating inflammatory conditions such as rheumatoid arthritis. In vitro studies have demonstrated that related imidazole derivatives can significantly reduce pro-inflammatory cytokine production, indicating a mechanism that could be leveraged for therapeutic applications.
The precise mechanism of action for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is not fully elucidated but is believed to involve:
- Binding to specific enzymes or receptors , potentially modulating their activity through competitive inhibition.
- Interaction with metal ions in enzyme active sites via the imidazole ring, leading to altered enzymatic functions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal with an amine followed by cyclization.
- Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions.
- Acetamide Formation : The final product is obtained by acylation with an appropriate acyl chloride or anhydride.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- A study demonstrated that related compounds inhibited CDK2 and Aurora-A kinases, suggesting possible anticancer properties .
- Another investigation reported significant cell apoptosis induced by similar imidazole derivatives in cancer cell lines, indicating their potential as anticancer agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling a thiol-containing imidazole intermediate with a fluorophenyl acetamide precursor. Key steps include:
- Imidazole-thiol preparation : Reacting 4-ethoxyphenyl-substituted imidazole with thiourea under acidic conditions .
- Acetamide coupling : Using 2-chloro-N-(2-fluorophenyl)acetamide with potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming product identity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl, fluorophenyl) and thioether linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₀H₁₉FN₃O₂S) and detects isotopic patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro screening :
- Enzyme inhibition : Test against kinases, proteases, or cyclooxygenases (COX1/2) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Strategies :
- Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., fluorophenyl vs. chlorophenyl substitutions) .
- Meta-analysis : Cross-reference datasets from similar compounds (e.g., imidazole-thioacetamides) to identify trends in structure-activity relationships (SAR) .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Approaches :
- Target identification : Use affinity chromatography or photoaffinity labeling with a biotinylated analog .
- Transcriptomic/proteomic profiling : RNA-seq or SILAC-based mass spectrometry to identify dysregulated pathways in treated cells .
- Molecular docking : Simulate interactions with potential targets (e.g., COX2, EGFR) using software like AutoDock Vina .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
- Methods :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots and guide structural modifications (e.g., blocking CYP450 oxidation sites) .
- Pharmacokinetic profiling : Conduct LC-MS/MS-based studies in rodent models to measure bioavailability, half-life, and tissue distribution .
Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?
- Solutions :
- Catalytic systems : Employ copper(I) iodide or palladium catalysts to accelerate coupling reactions .
- Protecting groups : Use tert-butylthio or trityl groups to stabilize reactive intermediates during imidazole functionalization .
- Microwave-assisted synthesis : Reduce reaction time and improve yields for thermally sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
